Cas no 84585-76-2 (cis-2-aminocyclobutane-1-carboxylic acid)

cis-2-aminocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxylic acid, 2-amino-, cis-
- cis-2-Aminocyclobutane-1-carboxylic acid
- EN300-1069191
- CHEMBL1196020
- 84585-76-2
- (1R,2S)-rel-2-Aminocyclobutanecarboxylic acid hydrochloride
- (1R,2S)-2-aminocyclobutanecarboxylicacid
- (1R,2S)-2-aminocyclobutane-1-carboxylic acid
- 221158-95-8
- P14693
- DTXSID301272388
- CS-0055531
- (1R,2S)-2-aminocyclobutanecarboxylic acid
- SCHEMBL4858169
- Cyclobutanecarboxylic acid, 2-amino-, (1R,2S)-
- cis-2-aminocyclobutane-1-carboxylic acid
-
- MDL: MFCD28501239
- インチ: InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
- InChIKey: NSQMWZLLTGEDQU-DMTCNVIQSA-N
- ほほえんだ: N[C@H]1CC[C@H]1C(O)=O
計算された属性
- せいみつぶんしりょう: 115.063328530g/mol
- どういたいしつりょう: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.4
cis-2-aminocyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM322163-1g |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 1g |
$1422 | 2023-01-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126171-250mg |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 98% | 250mg |
¥2686.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06275-10G |
cis-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 10g |
¥ 25,608.00 | 2023-04-13 | |
Enamine | EN300-266540-0.25g |
rac-(1R,2S)-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95.0% | 0.25g |
$2077.0 | 2025-03-20 | |
Enamine | EN300-266540-5.0g |
rac-(1R,2S)-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95.0% | 5.0g |
$6545.0 | 2025-03-20 | |
Enamine | EN300-266540-1g |
rac-(1R,2S)-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 1g |
$2257.0 | 2023-09-12 | ||
Chemenu | CM322163-250mg |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 250mg |
$853 | 2023-01-18 | |
eNovation Chemicals LLC | Y1095900-500MG |
cis-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 97% | 500mg |
$665 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06275-500MG |
cis-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 500MG |
¥ 3,418.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126171-100mg |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 98% | 100mg |
¥1954.00 | 2024-07-28 |
cis-2-aminocyclobutane-1-carboxylic acid 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
cis-2-aminocyclobutane-1-carboxylic acidに関する追加情報
Cyclobutanecarboxylic Acid, 2-Amino-, Cis-
Cyclobutanecarboxylic acid, 2-amino-, cis- (CAS No: 84585-76-2) is a unique organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its cyclobutane ring structure, which introduces a high degree of strain and reactivity. The presence of the amino group (-NH₂) at the 2-position of the cyclobutane ring further enhances its functional versatility. This compound has been the subject of extensive research due to its intriguing chemical properties and promising applications in drug design, material synthesis, and catalysis.
Recent studies have highlighted the importance of cyclobutanecarboxylic acid derivatives in the development of novel therapeutic agents. The cis configuration of the amino group in this compound plays a crucial role in determining its stereochemical properties, which are essential for biological activity. Researchers have explored the use of this compound as a building block for constructing bioactive molecules with specific pharmacological profiles. For instance, its ability to form stable hydrogen bonds and participate in π-π interactions makes it an ideal candidate for designing drugs targeting specific protein pockets.
The synthesis of cyclobutanecarboxylic acid, 2-amino-, cis- has been optimized through various methodologies. Traditional approaches involve the acid-catalyzed cyclization of amino-containing precursors, while modern techniques leverage transition metal catalysis to achieve higher yields and better stereocontrol. These advancements have significantly enhanced the accessibility of this compound for large-scale applications.
In terms of physical properties, cyclobutanecarboxylic acid, 2-amino-, cis- exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in polar solvents such as water and methanol is relatively high due to the presence of hydrophilic functional groups. These properties make it suitable for use in aqueous-based chemical reactions and formulations.
One of the most exciting developments involving this compound is its application in polymer science. Researchers have successfully incorporated cyclobutanecarboxylic acid derivatives into polymeric materials to enhance their mechanical strength and thermal stability. The strained cyclobutane ring contributes to cross-linking within the polymer matrix, resulting in materials with improved durability and resistance to environmental factors.
Moreover, cyclobutanecarboxylic acid, 2-amino-, cis- has been utilized as a chiral catalyst in asymmetric synthesis reactions. Its unique stereochemistry enables the formation of enantiomerically enriched products, which are highly desirable in pharmaceutical manufacturing. Recent breakthroughs in this area have demonstrated its effectiveness in catalyzing complex transformations with high enantioselectivity.
Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Scientists are exploring its potential as a precursor for advanced materials such as graphene derivatives and nanocomposites. Additionally, efforts are being made to harness its reactivity for developing sustainable chemical processes that minimize waste and energy consumption.
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